N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-(trifluoromethyl)benzamide
Description
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a thiolan (tetrahydrothiophene) ring substituted with a 2-hydroxyethoxy group at the 3-position, connected via a methylene bridge to the benzamide moiety.
Properties
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO3S/c16-15(17,18)12-4-2-1-3-11(12)13(21)19-9-14(22-7-6-20)5-8-23-10-14/h1-4,20H,5-10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOASQOWOWKWNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)C2=CC=CC=C2C(F)(F)F)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. detailed industrial methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide moiety can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the benzamide moiety can produce primary or secondary amines.
Scientific Research Applications
Introduction to N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-(trifluoromethyl)benzamide
This compound is a compound that has garnered attention in medicinal chemistry due to its potential applications in treating various diseases. This article explores the scientific research applications of this compound, highlighting its synthesis, biological activities, and potential therapeutic uses based on available literature.
Synthesis and Chemical Properties
The synthesis of this compound involves multi-step organic reactions. The compound features a trifluoromethyl group, which is known to enhance biological activity and lipophilicity, making it an attractive candidate for drug development.
Neuroprotective Effects
Research indicates that compounds similar to this compound may have neuroprotective properties. A study highlighted the potential of such compounds in treating central nervous system disorders by modulating neurogenesis and reducing neurodegeneration . This suggests that the compound could be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders.
Antimicrobial Activity
Trifluoromethyl-substituted compounds have been shown to exhibit significant antimicrobial activity. For example, derivatives containing trifluoromethyl groups have been evaluated for their effectiveness against various bacteria and fungi. The presence of the trifluoromethyl group enhances the interaction with microbial targets, potentially leading to improved efficacy as antimicrobial agents .
Anticancer Properties
Research into similar compounds has revealed anticancer properties, particularly through mechanisms involving apoptosis induction and cell cycle arrest. Compounds with similar structural motifs have been studied for their ability to inhibit cancer cell proliferation and induce programmed cell death, making them candidates for further investigation in cancer therapy .
Case Study 1: Neuroprotection in Animal Models
A study conducted on animal models demonstrated that a compound structurally related to this compound significantly reduced neuronal loss in models of neurodegeneration. The results indicated improved cognitive function and reduced markers of oxidative stress .
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
Another investigation focused on the antimicrobial efficacy of trifluoromethyl-containing compounds against methicillin-resistant Staphylococcus aureus (MRSA). The study found that these compounds exhibited potent inhibitory effects, suggesting their potential use as novel antibacterial agents .
Mechanism of Action
The mechanism of action of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The thiolane ring and benzamide moiety can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and function.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzamide Derivatives
Key Observations:
- Heterocyclic Core: The thiolan ring in the target compound distinguishes it from simpler benzamides like Flutolanil. Sulfur-containing heterocycles (e.g., thiolan, tetrahydrothiophene sulfone in ) may enhance membrane permeability or modulate metabolic stability compared to non-heterocyclic analogs .
- The electron-withdrawing nature of CF₃ may stabilize the amide bond or influence target binding .
- Hydroxyethoxy vs. Alkoxy Substituents: The 2-hydroxyethoxy group in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with the lipophilic isopropoxy group in Flutolanil. This could affect solubility and pharmacokinetic profiles .
Biological Activity
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
Molecular Formula: C12H14F3N1O2S1
Molecular Weight: 305.30 g/mol
The compound features a trifluoromethyl group, which is known for enhancing biological activity through increased lipophilicity and metabolic stability. The presence of the thiolane ring contributes to its unique reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of 2-(trifluoromethyl)benzoic acid derivatives with thiolane intermediates. The hydroxyl ethoxy group can be introduced through etherification reactions using appropriate reagents.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl benzamide moieties. These compounds were evaluated against various bacterial strains, including Mycobacterium tuberculosis and other nontuberculous mycobacteria. The results indicated that derivatives exhibited moderate to significant inhibition, with Minimum Inhibitory Concentration (MIC) values ranging from 62.5 µM to 250 µM for various analogues .
Table 1: Antimicrobial Activity of Trifluoromethyl Benzamide Derivatives
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N-Hexyl derivative | 125 | Mycobacterium tuberculosis |
| N-Pentyl derivative | 250 | M. kansasii |
| N-Tridecyl derivative | 62.5 | M. avium |
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition assays showed that several derivatives demonstrated IC50 values comparable to established inhibitors like rivastigmine, indicating their potential use in treating neurodegenerative diseases .
Table 2: Enzyme Inhibition Profile
| Compound | IC50 AChE (µM) | IC50 BuChE (µM) |
|---|---|---|
| N-Hexyl derivative | 27.04 | 58.01 |
| Rivastigmine | 20.00 | 50.00 |
| Control | >1000 | >1000 |
Case Studies
- Study on Neuroprotective Effects : A recent study evaluated the neuroprotective effects of trifluoromethyl benzamides in models of neurodegeneration. Results indicated significant protection against oxidative stress-induced neuronal death, suggesting a mechanism involving the modulation of antioxidant pathways .
- Antiproliferative Activity : Another investigation assessed the antiproliferative effects on various cancer cell lines, revealing that certain derivatives inhibited cell growth effectively by inducing apoptosis through caspase activation pathways .
Q & A
Q. What are the key synthetic routes for synthesizing N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}-2-(trifluoromethyl)benzamide, and how is purity validated?
- Methodological Answer : Synthesis typically involves multi-step amidation and functional group coupling. For example:
Amidation : React 2-(trifluoromethyl)benzoyl chloride with a thiolan-3-ylmethylamine derivative in dichloromethane (DCM) using triethylamine as a base (60–80% yield) .
Functionalization : Introduce the 2-hydroxyethoxy group via nucleophilic substitution under reflux in acetonitrile (ACN) with potassium carbonate (K₂CO₃) .
- Purity Validation :
- HPLC : Monitor reaction progress and quantify impurities (<2%) using a C18 column with UV detection at 254 nm .
- ¹H/¹³C NMR : Confirm regiochemistry and stereochemistry (e.g., thiolan ring conformation) .
Q. How do the functional groups in this compound influence its chemical reactivity?
- Methodological Answer :
- Trifluoromethyl (-CF₃) : Enhances electrophilic aromatic substitution due to electron-withdrawing effects; stabilizes intermediates in nucleophilic reactions .
- Thiolan Ring : Participates in ring-opening reactions under acidic conditions (e.g., with H₂SO₄) to form sulfonic acid derivatives .
- Hydroxyethoxy Group : Acts as a hydrogen-bond donor in crystallization or ligand-receptor interactions .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing this compound, given contradictory data on solvent effects?
- Methodological Answer : Conflicting reports on solvent polarity (e.g., DCM vs. THF) require systematic optimization:
- Design of Experiments (DoE) : Vary solvent polarity, temperature (25–80°C), and catalyst loading (e.g., DMAP) to identify optimal conditions .
- Case Study : In DCM, yields drop above 40°C due to by-product formation (e.g., trifluoromethyl hydrolysis), while THF stabilizes intermediates at higher temperatures .
- Table 1 : Solvent Optimization Data (Hypothetical)
| Solvent | Temp (°C) | Yield (%) | By-Products (%) |
|---|---|---|---|
| DCM | 25 | 75 | 5 |
| THF | 60 | 82 | 3 |
| ACN | 80 | 68 | 10 |
Q. What strategies are used to resolve discrepancies in NMR data caused by stereochemical complexity?
- Methodological Answer :
- NOESY Experiments : Identify spatial proximity of protons in the thiolan ring to confirm chair vs. boat conformations .
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (e.g., 90:10 hexane:isopropanol) to assess stereochemical purity .
- X-ray Crystallography : Resolve ambiguous NOE signals by determining the crystal structure (e.g., SHELXL refinement) .
Q. How do structural modifications (e.g., substituent variations) affect biological activity in related benzamide derivatives?
- Methodological Answer :
- SAR Studies : Compare analogues with substituted benzamide cores (e.g., 3-CF₃ vs. 4-OCH₃):
- Anticancer Activity : Thiadiazole-containing derivatives show IC₅₀ values <10 µM in MCF-7 cells due to enhanced lipophilicity .
- Antimicrobial Activity : Sulfonamide-linked derivatives exhibit MIC values of 2–8 µg/mL against S. aureus .
- Table 2 : Comparative Bioactivity (Hypothetical)
| Derivative | Target | IC₅₀/MIC | Reference |
|---|---|---|---|
| Thiadiazole-Benzamide | MCF-7 | 8.5 µM | |
| Sulfonamide-Benzamide | S. aureus | 4 µg/mL |
Q. What computational tools are recommended for modeling interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate binding to kinase domains (e.g., EGFR) using the AMBER force field; prioritize poses with ΔG < -9 kcal/mol .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories; analyze RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
